
2-Phenylethyl 2-(methylamino)benzoate
Vue d'ensemble
Description
“2-Phenylethyl 2-(methylamino)benzoate” is a chemical compound with the CAS Number: 1308361-72-9 . It has a molecular weight of 255.32 .
Molecular Structure Analysis
The IUPAC name for this compound is “2-phenylethyl 2-(methylamino)benzoate” and its InChI Code is1S/C16H17NO2/c1-17-15-10-6-5-9-14(15)16(18)19-12-11-13-7-3-2-4-8-13/h2-10,17H,11-12H2,1H3 . Chemical Reactions Analysis
While specific reactions involving “2-Phenylethyl 2-(methylamino)benzoate” are not available, esters in general can undergo several types of reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also react with ammonia and primary or secondary alkyl amines to yield amides in a reaction called aminolysis .Physical And Chemical Properties Analysis
The compound has a molecular weight of 255.32 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
Antibacterial Activities
Research has shown that derivatives of methyl-4-((substituted phenyl)[6H-indolo(2,3-b)quinoxalin-6yl]methylamino)benzoate, which are structurally related to 2-Phenylethyl 2-(methylamino)benzoate, exhibit significant antibacterial activities. These derivatives have been tested against various bacterial strains and shown potential as potent inhibitors, suggesting a promising avenue for developing new antibacterial agents (Murthy et al., 2011).
Synthesis and Chemical Properties
Studies have explored the synthesis and chemical properties of compounds related to 2-Phenylethyl 2-(methylamino)benzoate. For instance, the deamination of amines to produce 2-Phenylethyl Benzoate via nitrosoamide decomposition has been documented, highlighting a key reaction pathway and intermediate products in organic chemistry (White, 2003).
Anti-hyperglycemic Action
Compounds structurally similar to 2-Phenylethyl 2-(methylamino)benzoate, such as BRL 26830, have been studied for their anti-hyperglycemic properties. These studies have demonstrated that such compounds can effectively lower blood glucose levels in animal models, making them potential candidates for treating diabetes (Sennitt et al., 1985).
Novel Chemical Transformations
Innovative chemical rearrangements involving compounds related to 2-Phenylethyl 2-(methylamino)benzoate have been reported. These studies provide insights into the potential for developing new synthetic pathways and understanding reaction mechanisms in organic chemistry (PeetNorton et al., 1980).
Synthesis and Antimicrobial Activity of Derivatives
Various derivatives of compounds structurally related to 2-Phenylethyl 2-(methylamino)benzoate have been synthesized and evaluated for their antimicrobial activities. These studies indicate that certain derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi, highlighting the potential for developing new antimicrobial agents (Ghorab et al., 2017).
Iron-Catalyzed Benzylation
Research on iron-catalyzed benzylation of 1,3-dicarbonyl compounds, involving compounds related to 2-Phenylethyl 2-(methylamino)benzoate, has shown that these reactions can yield pharmaceutically interesting products. This highlights the utility of iron catalysis in organic synthesis, particularly in the production of compounds with potential therapeutic applications (Kischel et al., 2007).
Propriétés
IUPAC Name |
2-phenylethyl 2-(methylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-17-15-10-6-5-9-14(15)16(18)19-12-11-13-7-3-2-4-8-13/h2-10,17H,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLWUBJPVBSWHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1C(=O)OCCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1524349.png)

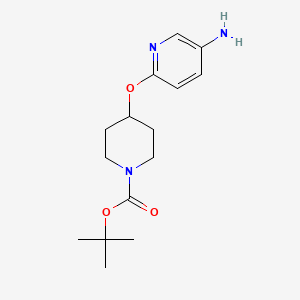
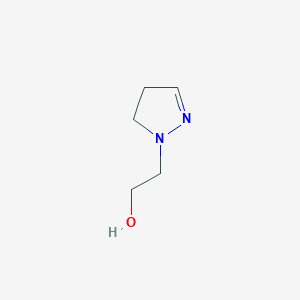

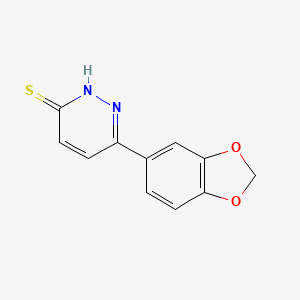

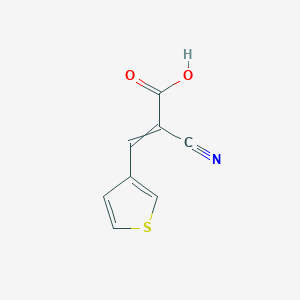



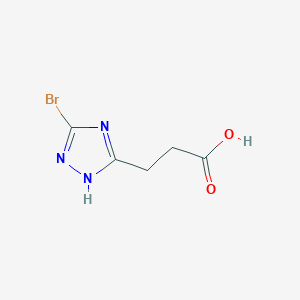
![2-Ethyl-2,8-diazaspiro[5.5]undecane](/img/structure/B1524368.png)
